3-Chloro-5-ethoxy-4-propoxyphenol
Description
3-Chloro-5-ethoxy-4-propoxyphenol is a substituted phenolic compound characterized by a benzene ring with three distinct substituents: a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 4.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-3-5-15-11-9(12)6-8(13)7-10(11)14-4-2/h6-7,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDEOGMBUUCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Alkoxy vs. Halogen Groups
The substitution pattern of 3-Chloro-5-ethoxy-4-propoxyphenol can be compared to compounds like 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid (), which shares the chloro and propoxy groups but differs in the methoxy (-OCH₃) group at position 5 instead of ethoxy. Key observations include:
- Steric Hindrance : The bulkier propoxy group at position 4 may reduce reactivity at the para position compared to smaller substituents.
| Compound Name | Substituents (Position) | Functional Group | Key Structural Difference |
|---|---|---|---|
| This compound | Cl (3), OPr (4), OEt (5) | Phenol | Ethoxy at position 5 |
| 3-(3-Chloro-5-methoxy-4-propoxyphenyl)acrylic acid | Cl (3), OPr (4), OMe (5) | Acrylic acid | Methoxy at position 5; acrylic acid chain |
| 3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol | Cl (3), F (5), OMe (5) | Phenol | Fluorine at position 5; methoxy |
Functional Group Variations
- Phenol vs. Acrylic Acid Derivatives: The compound in , 3-(3-Chloro-5-methoxy-4-propoxyphenyl)acrylic acid, replaces the phenolic -OH with an acrylic acid (-CH₂CH₂COOH) group. This modification significantly alters solubility (increased hydrophilicity) and reactivity (e.g., susceptibility to decarboxylation) .
- Triazole-Thiol Analogs: describes 5-(3-Chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylene]amino-4H-1,2,4-triazole-3-thiol, which incorporates a triazole-thiol core.
Research Findings and Inferred Properties
Solubility and Partitioning
- This compound: Predicted to have low water solubility due to three hydrophobic substituents (Cl, OPr, OEt).
- Acrylic Acid Derivative () : Higher solubility in polar solvents due to the carboxylic acid group, despite similar substituents .
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